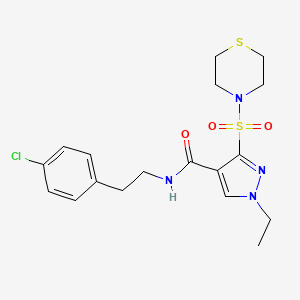

3,5-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,5-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide" is a novel molecule that falls within the class of sulfonamide derivatives. Sulfonamides are known for their antimicrobial properties and have been the subject of extensive research due to their potential therapeutic applications. The compound is structurally related to isoxazole sulfonamides, which have been synthesized and evaluated for various biological activities, including anti-tubercular and antibacterial properties .

Synthesis Analysis

The synthesis of related isoxazole sulfonamide derivatives typically involves the reaction of aromatic ketones with aromatic aldehydes in the presence of a base such as NaOH, followed by further reactions with hydroxylamine hydrochloride and potassium hydroxide to afford isoxazoline intermediates . These intermediates can then be condensed with various reagents, such as formaldehyde and sulphanilamide, to yield the final sulfonamide compounds . Another approach for synthesizing 5-substituted 3-methylisoxazole-4-sulfonamides starts from 3,5-dimethylisoxazole and involves the generation of sulfonamides followed by reactions with different amines or aldehydes .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . These techniques allow for the determination of the functional groups present and the overall molecular framework. The presence of the isoxazole ring and the sulfonamide group is key to the biological activity of these compounds.

Chemical Reactions Analysis

Isoxazole sulfonamides can undergo various chemical reactions depending on the substituents present on the isoxazole ring and the nature of the sulfonamide group. For instance, reactions with N-sulfonylamines can lead to the formation of different heterocyclic compounds such as 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, depending on the reaction conditions and the reactants used . These reactions are important for the diversification of the chemical structure and the potential biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole sulfonamides, such as solubility, melting point, and stability, are influenced by the substituents on the isoxazole ring and the nature of the sulfonamide group. These properties are crucial for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The antimicrobial activity of these compounds has been demonstrated against various strains of bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa, with some derivatives showing significant inhibitory effects .

Scientific Research Applications

Pharmacokinetic Properties Enhancement

A study highlighted the importance of structure–metabolism relationships in identifying compounds with favorable pharmacokinetic properties, including metabolic stability, which is crucial for drug development. The research focused on finding selective endothelin receptor antagonists with improved in vitro properties and demonstrated that minor molecular changes can significantly affect a compound's disposition, emphasizing the need for careful screening in lead optimization processes (Humphreys et al., 2003).

Chemical Synthesis and Modification

Another study discussed the synthesis of sulfonamide derivatives of 5-substituted-3-methylisoxazole, starting from 3,5-dimethylisoxazole. This work underlines the methods for generating novel aryl/heteroaryl- and aminovinylsubstituted derivatives, showcasing the versatility of sulfonamide derivatives in chemical synthesis (Filimonov et al., 2006).

Role in Endothelin Receptor Antagonism

Further research has been conducted on biphenylsulfonamide endothelin receptor antagonists, discovering compounds with exceptionally high potency and selectivity for the ET(A) receptor. Such studies are indicative of the potential utility of sulfonamide derivatives in the development of new therapeutics targeting cardiovascular diseases (Murugesan et al., 2003).

Antimicrobial and Antitumor Activity

Compounds containing sulfonamido moieties have been synthesized and evaluated for their antibacterial activities. This research presents a direction towards developing new antibacterial agents, highlighting the significance of sulfonamido-containing heterocyclic compounds in combating microbial resistance (Azab et al., 2013).

properties

IUPAC Name |

3,5-dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3S2/c1-8-12(9(2)20-15-8)22(18,19)13-6-10-7-17(16-14-10)11-4-3-5-21-11/h3-5,7,13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBUWNDUSILBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)

![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)